ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 1,5-dimethyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-4-12-7(11)6-5(2)10(3)9-8-6/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQKQTDVFSMJAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition-Based Approaches
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers regioselective formation of 1,4-disubstituted triazoles, while ruthenium-catalyzed methods yield 1,5-disubstituted variants. For ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate, a 1,5-disubstituted triazole is required, making ruthenium catalysis preferable. For example, reacting methyl azide with a propargyl methyl ether derivative under Ru catalysis generates the 1,5-dimethyltriazole core. However, this method often requires post-synthetic modifications to introduce the carboxylate ester.
Bromination of Pre-Formed Triazoles
An alternative route involves brominating a pre-formed 1,5-dimethyl-1H-1,2,3-triazole at positions 4 and 5. Using brominating agents like in , the dibromo intermediate is obtained. This intermediate is critical for subsequent carboxylation steps.
Carboxylation via Grignard Reagent-Mediated Substitution
The dibromo intermediate undergoes selective substitution at position 4 using Grignard reagents, followed by carboxylation.
Grignard Reaction Conditions
In a representative procedure, is dissolved in tetrahydrofuran (THF) and cooled to . Isopropylmagnesium chloride () is added dropwise, initiating a nucleophilic substitution that replaces the bromine at position 4 with a magnesium-triazole complex.
Carbon Dioxide Insertion
The Grignard adduct is treated with gaseous at , forming a carboxylate intermediate. Quenching with hydrochloric acid yields :
Key Parameters:
Esterification of the Carboxylic Acid
The carboxylic acid is esterified with ethanol to introduce the ethyl group.
Acid-Catalyzed Esterification
In a typical protocol, is refluxed with ethanol in the presence of (catalytic). The reaction proceeds via nucleophilic acyl substitution:
Optimized Conditions:
Mitsunobu Reaction for Sterically Hindered Systems
For substrates with steric hindrance, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine () ensures efficient esterification:
Purification and Analysis
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a column and mobile phase () resolves the target compound from impurities. Key parameters include:
| Parameter | Value |
|---|---|
| Column | Newcrom R1 (5 µm, 4.6 × 150 mm) |
| Flow rate | 1.0 mL/min |
| Detection wavelength | 220 nm |
| Retention time | 6.2 minutes |
Spectroscopic Characterization
-
(400 MHz, CDCl) : δ 1.35 (t, 3H, Hz, CHCH), 2.45 (s, 3H, C5-CH), 4.02 (s, 3H, N1-CH), 4.30 (q, 2H, Hz, OCH), 8.10 (s, 1H, triazole-H).
Comparative Analysis of Synthetic Routes
The table below evaluates methods based on yield, scalability, and regioselectivity:
| Method | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|
| Cycloaddition + Esterification | 60 | Moderate | Laboratory-scale |
| Bromination + Grignard Carboxylation | 53 | High | Industrial-scale |
| Mitsunobu Esterification | 90 | High | Laboratory-scale |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different reduced forms of the triazole ring.
Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of functionalized triazole derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
EDMT has demonstrated potential in several medicinal chemistry applications due to its biological activities:
-
Antimicrobial Properties :
- The triazole moiety is known for its antifungal properties. Studies have shown that derivatives of EDMT can inhibit the growth of various pathogenic microorganisms, making them candidates for antifungal drug development.
- For example, related compounds have been evaluated for their ability to inhibit specific enzymes linked to bacterial infections and fungal growth.
-
Anticancer Activity :
- Research indicates that EDMT derivatives exhibit cytotoxic effects against different cancer cell lines in vitro. The mechanism often involves the inhibition of cancer cell proliferation through various pathways.
- Case studies highlight the efficacy of triazole derivatives in targeting tumor cells while sparing normal cells, thus presenting a promising avenue for cancer therapeutics.
-
Enzyme Inhibition :
- EDMT has been studied for its role in inhibiting enzymes associated with disease progression, particularly in cancer and bacterial infections. Such interactions are crucial for understanding its therapeutic potential.
Synthetic Applications
EDMT serves as a valuable building block in organic synthesis:
- Scaffold for Drug Development : The compound's structure allows for modifications that can lead to new pharmacological agents. Its ability to form stable derivatives makes it a key player in drug design.
- Synthesis of Complex Molecules : EDMT can be used as a precursor for synthesizing more complex molecules or derivatives through various chemical reactions. This versatility is essential for developing new compounds with enhanced biological activities.
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their unique aspects compared to EDMT:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 4-methyl-1H-1,2,3-triazole-5-carboxylate | Methyl at position 4 | Different position of methyl group |
| Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate | Different nitrogen arrangement | Different triazole type |
| Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate | Methyl instead of ethyl group | Variation in alkyl substituent |
The unique substitution pattern of EDMT influences its reactivity and biological activity compared to these similar compounds.
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of EDMT:
- A study published in Medicinal Chemistry highlighted the compound's ability to inhibit specific cancer cell lines effectively. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as an anticancer agent.
- Another research article focused on the antimicrobial properties of EDMT derivatives, demonstrating their effectiveness against resistant strains of bacteria. The findings emphasized the importance of this compound in developing new antibiotics.
Mechanism of Action
The mechanism of action of ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring’s nitrogen atoms play a crucial role in these interactions, forming hydrogen bonds and other interactions with the target molecules .
Comparison with Similar Compounds
Key Observations :
- Position 1 Substituents: Bulky or electron-withdrawing groups (e.g., p-nitrophenyl, chlorophenyl-propanoyl) enhance anticancer activity but may reduce solubility . The methyl group in the target compound favors metabolic stability and synthetic accessibility.
- Position 5 Substituents: Larger groups (e.g., norbornane) decrease activity, whereas methyl optimizes steric and electronic profiles for enzyme binding .
- Carboxylate Functionality : Ethyl ester at position 4 improves lipophilicity, aiding membrane permeability, but may require hydrolysis to the acid for full pharmacological efficacy .
Comparison with Pyrazole Analogs
While triazoles dominate this analysis, pyrazole derivatives (e.g., ethyl 4-(2-hydroxyethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate) exhibit distinct properties. Pyrazoles generally show lower metabolic stability due to reduced resonance stabilization compared to triazoles. However, their synthetic routes (e.g., Knorr pyrazole synthesis) are more established, and they exhibit comparable bioactivity in some cancer cell lines .
Biological Activity
Ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate (C₇H₁₀N₄O₂) is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound features a five-membered ring structure with three nitrogen atoms and exhibits significant potential in medicinal chemistry due to its antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₇H₁₀N₄O₂
- Molecular Weight : Approximately 170.18 g/mol
- Functional Groups : Ethyl ester and dimethyl substituents at positions 1 and 5 of the triazole ring.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Triazoles are known for their ability to inhibit pathogenic microorganisms. Studies have shown that derivatives of this compound can effectively inhibit the growth of bacteria and fungi in vitro .
- Anticancer Potential : Some studies have explored the role of triazole derivatives in cancer treatment. For instance, compounds related to this compound have been evaluated for their ability to inhibit specific cancer cell lines .
Table 1: Summary of Biological Activities
The mechanisms underlying the biological activities of this compound involve various biochemical pathways:
- Enzyme Inhibition : Some studies indicate that triazole derivatives can inhibit enzymes such as cholinesterases (ChE), which are important in neurodegenerative diseases. For example, certain analogs have shown enhanced anti-ChE activity compared to standard drugs .
- Cellular Interaction : The compound's ability to interfere with cellular processes contributes to its anticancer properties. It may induce apoptosis in cancer cells or inhibit their proliferation through various signaling pathways .
Case Studies
Several studies have highlighted the effectiveness of this compound and its derivatives:
- Anticancer Study : A study demonstrated that triazole derivatives exhibited significant cytotoxicity against human cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
- Antimicrobial Study : In vitro tests showed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for various strains .
- Antiophidian Activity : Research on the antiophidian properties revealed that certain triazole derivatives could neutralize venom effects from snake bites, suggesting potential therapeutic applications in toxicology .
Q & A
Q. What are the common synthetic routes for ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically employs Huisgen 1,3-dipolar cycloaddition (click chemistry) between azides and alkynes. Key steps include:
- Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC): Ens regioselective formation of the 1,4-disubstituted triazole.
- Optimization parameters:
- Catalyst: Cu(I) sources (e.g., CuSO₄·5H₂O with sodium ascorbate).
- Solvent: Polar aprotic solvents (e.g., DMF, THF) for improved solubility.
- Temperature: Mild conditions (25–60°C) to minimize side reactions.
Substituents at positions 1 and 5 are introduced via pre-functionalized azides or alkynes. For example, methyl groups at positions 1 and 5 are incorporated using methyl-substituted precursors .
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Assigns substituent positions and confirms regioselectivity (e.g., methyl groups at positions 1 and 5).
- 2D NMR (COSY, HSQC): Resolves overlapping signals in complex derivatives.
- X-ray Crystallography:
Q. How do structural modifications at positions 1 and 5 of the triazole ring influence antiproliferative activity?
Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:
- Position 1: Bulky substituents (e.g., benzyl, phenyl) enhance lipophilicity and membrane permeability.
- Position 5: Methyl groups optimize steric fit in target binding pockets. Larger substituents (e.g., norbornane) reduce activity due to steric hindrance .
Antiproliferative Activity Table:
| Compound Modification (Position 5) | Cell Line | Growth Inhibition (%) |
|---|---|---|
| Methyl | NCI-H522 | 75% |
| Norbornane | A498 (Kidney) | 68% |
| Large alkyl groups | NCI-H522 | <50% |
Experimental Design:
- In vitro assays: Use NCI-60 cancer cell lines with standardized MTT protocols.
- Data normalization: Compare growth percentages (GP) against controls to quantify efficacy.
Q. What methodologies are recommended for resolving contradictions in biological activity data across studies?
Methodological Answer: Contradictions often arise from variations in:
- Assay conditions: pH, serum concentration, or incubation time.
- Substituent effects: Position 5 modifications alter solubility and target interactions.
Resolution Strategies:
Meta-analysis: Aggregate data from multiple studies and apply statistical models (e.g., ANOVA) to identify outliers.
Computational Modeling:
- Docking studies (AutoDock Vina): Predict binding affinities to molecular targets (e.g., kinases).
- MD Simulations (GROMACS): Assess conformational stability of triazole derivatives in biological environments.
Dose-response curves: Re-evaluate IC₅₀ values under standardized conditions .
Q. How can hydrogen bonding patterns in the crystal structure inform solubility and stability predictions?
Methodological Answer:
- Graph Set Analysis: Classify hydrogen bonds (e.g., R₂²(8) motifs) to predict supramolecular assembly and packing efficiency .
- Solubility Prediction: Strong N–H···O bonds correlate with lower solubility in non-polar solvents.
- Stability Tests:
- Thermogravimetric Analysis (TGA): Measure decomposition temperatures.
- Hygroscopicity assays: Expose crystals to controlled humidity to assess stability.
Key Findings:
Q. What advanced tools are available for refining crystal structures of this compound?
Methodological Answer:
- Software:
- SHELX Suite: SHELXL for refinement, SHELXD for phase problem solutions.
- Olex2: Integrates SHELX workflows with visualization.
- Challenges:
Q. How can computational chemistry guide the design of novel derivatives with enhanced bioactivity?
Methodological Answer:
- Quantum Chemical Calculations (Gaussian):
- Optimize geometries at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps).
- Pharmacophore Modeling (MOE): Identify critical interaction sites (e.g., hydrogen bond acceptors at position 4).
- ADMET Prediction (SwissADME): Forecast bioavailability and toxicity profiles pre-synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
